Trisodium 4-((3-((3-(4,5-dihydro-3-methyl-5-oxo-4-((4-sulphonatophenyl)azo)-1H-pyrazol-1-yl)phenyl)azo)-2,4-dihydroxyphenyl)azo)-5-hydroxy-6-(phenylazo)naphthalene-2,7-disulphonate
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Overview
Description
2,4,6-trinitrotoluene , is a chemical compound that has been widely studied and utilized in various fields. It is a yellow, odorless solid that is primarily known for its explosive properties. This compound has significant historical and industrial importance, particularly in the context of military applications and mining.
Preparation Methods
Synthetic Routes and Reaction Conditions: 2,4,6-trinitrotoluene is synthesized through a nitration process involving toluene. The nitration process typically occurs in three stages:
Mononitration: Toluene reacts with a mixture of nitric acid and sulfuric acid to form mononitrotoluene.
Dinitration: Mononitrotoluene undergoes further nitration to form dinitrotoluene.
Trinitration: Dinitrotoluene is nitrated once more to produce 2,4,6-trinitrotoluene.
Industrial Production Methods: The industrial production of 2,4,6-trinitrotoluene involves carefully controlled reaction conditions to ensure safety and efficiency. The process typically includes:
Temperature Control: Maintaining specific temperatures during each nitration stage to prevent runaway reactions.
Acid Concentration: Using precise concentrations of nitric acid and sulfuric acid to achieve the desired nitration levels.
Purification: The final product is purified through recrystallization to remove impurities and obtain high-purity 2,4,6-trinitrotoluene.
Chemical Reactions Analysis
Types of Reactions: 2,4,6-trinitrotoluene undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form different by-products, depending on the reaction conditions.
Reduction: Reduction of 2,4,6-trinitrotoluene can lead to the formation of aminotoluenes.
Substitution: It can participate in substitution reactions where one or more nitro groups are replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as iron filings and hydrochloric acid are often used.
Substitution: Various reagents can be used depending on the desired substitution, including halogens and alkylating agents.
Major Products:
Oxidation Products: Depending on the oxidizing agent, products can include carboxylic acids and other oxidized derivatives.
Reduction Products: Aminotoluenes and other reduced forms of 2,4,6-trinitrotoluene.
Substitution Products: Compounds with different functional groups replacing the nitro groups.
Scientific Research Applications
2,4,6-trinitrotoluene has a wide range of applications in scientific research, including:
Chemistry: It is used as a standard explosive in various chemical studies and experiments.
Biology: Research on its toxicological effects and environmental impact is ongoing.
Medicine: Studies on its potential use in medical applications, such as targeted drug delivery systems.
Industry: It is widely used in the mining industry for blasting and excavation purposes.
Mechanism of Action
The explosive properties of 2,4,6-trinitrotoluene are due to its ability to rapidly decompose and release a large amount of energy. The decomposition process involves breaking the nitrogen-oxygen bonds in the nitro groups, leading to the formation of nitrogen gas, carbon dioxide, and water. This rapid release of gases generates a high-pressure shock wave, resulting in an explosion.
Comparison with Similar Compounds
2,4,6-trinitrotoluene can be compared with other nitroaromatic compounds, such as:
2,4-dinitrotoluene: Similar in structure but with only two nitro groups, making it less explosive.
1,3,5-trinitrobenzene: Another trinitro compound with a different aromatic core, exhibiting different explosive properties.
Nitroglycerin: A highly explosive compound used in dynamite, with different chemical properties and applications.
2,4,6-trinitrotoluene is unique due to its specific combination of stability and explosive power, making it a preferred choice in various applications.
Properties
CAS No. |
85631-86-3 |
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Molecular Formula |
C38H25N10Na3O13S3 |
Molecular Weight |
994.8 g/mol |
IUPAC Name |
trisodium;5-[[2,4-dihydroxy-3-[[3-[3-methyl-5-oxo-4-[(4-sulfonatophenyl)diazenyl]-4H-pyrazol-1-yl]phenyl]diazenyl]phenyl]diazenyl]-4-hydroxy-3-phenyldiazenylnaphthalene-2,7-disulfonate |
InChI |
InChI=1S/C38H28N10O13S3.3Na/c1-20-33(44-40-23-10-12-26(13-11-23)62(53,54)55)38(52)48(47-20)25-9-5-8-24(18-25)41-45-34-30(49)15-14-28(36(34)50)42-43-29-19-27(63(56,57)58)16-21-17-31(64(59,60)61)35(37(51)32(21)29)46-39-22-6-3-2-4-7-22;;;/h2-19,33,49-51H,1H3,(H,53,54,55)(H,56,57,58)(H,59,60,61);;;/q;3*+1/p-3 |
InChI Key |
OUOXBRUBQVVMAO-UHFFFAOYSA-K |
Canonical SMILES |
CC1=NN(C(=O)C1N=NC2=CC=C(C=C2)S(=O)(=O)[O-])C3=CC=CC(=C3)N=NC4=C(C=CC(=C4O)N=NC5=C6C(=CC(=C5)S(=O)(=O)[O-])C=C(C(=C6O)N=NC7=CC=CC=C7)S(=O)(=O)[O-])O.[Na+].[Na+].[Na+] |
Origin of Product |
United States |
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